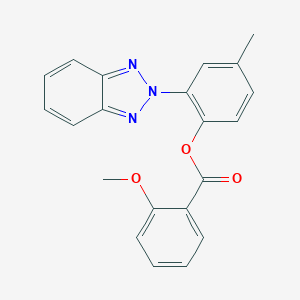
2,6-二甲基-5-硝基喹啉
描述
“2,6-Dimethyl-5-nitroquinoline” is a chemical compound with the molecular formula C11H10N2O2 . It is a type of quinoline, which is a class of compounds that have wide applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinolines, including “2,6-Dimethyl-5-nitroquinoline”, often involves α,β-unsaturated aldehydes as versatile building blocks . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-5-nitroquinoline” has been characterized by several techniques, including MS, HRMS, FTIR, GC-MS, electronic absorption spectroscopy, and multinuclear NMR . The structures of related compounds, such as 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline, have been determined by single-crystal X-ray diffraction measurements .
Chemical Reactions Analysis
Quinolines, including “2,6-Dimethyl-5-nitroquinoline”, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . These methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dimethyl-5-nitroquinoline” include its molecular formula C11H10N2O2 . More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .
科学研究应用
合成和衍生物形成
- 苯并氮杂卓和吡啶并氮杂卓衍生物的合成: 研究证明了硝基喹啉(包括 5-硝基喹啉)与亚磷酸二甲酯和胺反应合成苯并氮杂卓或吡啶并氮杂卓衍生物。这些反应突出了硝基喹啉在形成结构多样的化合物中的用途 (Danikiewicz & Mąkosza, 1991)。
- 吡咯并喹啉的形成: 一项研究详细介绍了 2-氨基-4-硝基苯酚和 2-甲氧基-5-硝基苯胺转化为硝基喹啉的过程,然后进行进一步转化以产生吡咯并喹啉。这一过程强调了硝基喹啉在复杂有机合成中的作用 (Roberts, Joule, Bros & Álvarez, 1997)。
生物还原药物和细胞毒性
- 缺氧选择性细胞毒素: 硝基喹啉(包括 5-硝基喹啉)被研究为缺氧选择性细胞毒素,表明它们在靶向癌症治疗中的潜力。这些化合物在缺氧条件下表现出选择性毒性,这与肿瘤环境有关 (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992)。
化学反应和机理
- 芳香亲核取代反应: 对 6-硝基喹啉的研究揭示了它与氰化钾和硝基烷反应,生成吡啶并喹唑啉酮等产物。这一发现扩展了对涉及硝基喹啉的芳香亲核取代机理的理解 (Halama & Macháček, 1999)。
铂配合物的合成
- 铂配合物的抗癌活性: 对与 5-硝基喹啉形成的铂(II)配合物的研究证明了有效的抗癌活性。这些发现表明在开发新的抗癌药物中具有应用前景 (Živković, Kljun, Ilic-Tomic, Pavic, Veselinović, Manojlović, Nikodinović-Runić & Turel, 2018)。
其他研究应用
- 胺及其衍生物的制备: 通过与硝基喹啉的反应(包括硝化和还原过程)合成胺在有机化学和药物开发中发挥着重要作用 (Tomioka, Ohkubo & Yamazaki, 1985)。
未来方向
The future directions of “2,6-Dimethyl-5-nitroquinoline” research could involve the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, the exploration of its potential biological and pharmaceutical activities could be a promising direction .
属性
IUPAC Name |
2,6-dimethyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-6-10-9(11(7)13(14)15)5-4-8(2)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMWICAXFZCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

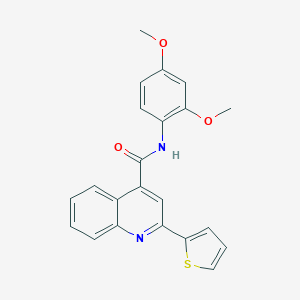
![2-[4-(2,4-Dichlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B420517.png)
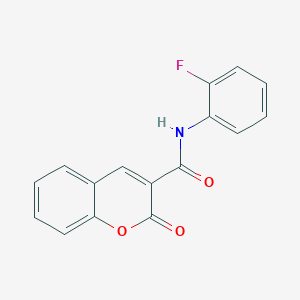
![1-benzyl-5-[1-(4-chloroanilino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420523.png)
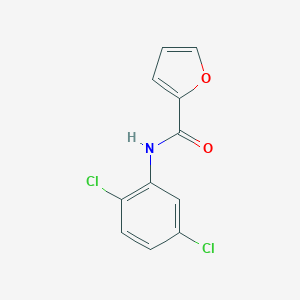
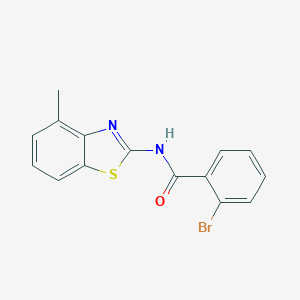
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B420526.png)
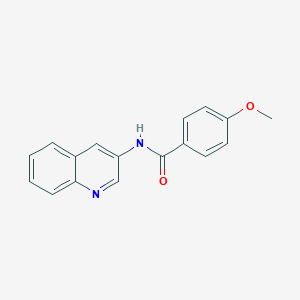

![3-(4-bromophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B420532.png)
![1,2-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B420533.png)
